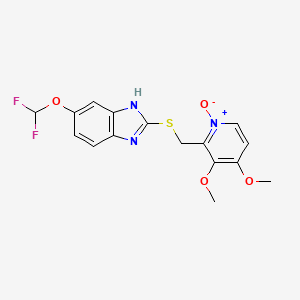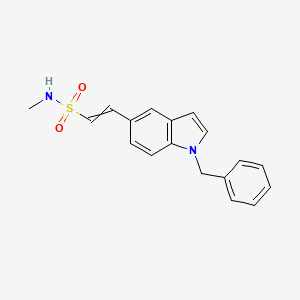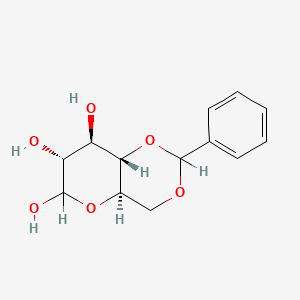
4,6-O-Benzylidene-D-glucopyranose
Übersicht
Beschreibung
Synthesis Analysis
BG is synthesized through an improved method that involves the reaction of glucose with benzaldehyde under acidic conditions to introduce the benzylidene acetal protection. This method provides BG in good yields and with high purity, making it a reliable starting material for further chemical transformations (Barili, Berti, Catelani, Cini, D’Andrea, & Mastrorilli, 1995).
Molecular Structure Analysis
The molecular structure of BG has been elucidated through various analytical techniques, including X-ray crystallography. The crystal structure of a derivative, 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, reveals the spatial arrangement of the benzylidene acetal group and the protected hydroxyl groups, highlighting the 4C1 conformation of the glucopyranose ring typical of β-D-glucose derivatives (Brito-Arias, Beltrán-Magaña, Acosta-Santamaría, Galcera, & Molins, 2009).
Chemical Reactions and Properties
BG undergoes various chemical reactions, leveraging the protective benzylidene group. For example, it can be used in the synthesis of glycosylamines, where the protected glucose reacts with primary amines to form glycosylamine derivatives, showcasing its versatility in organic synthesis (Rajsekhar, Rao, Saarenketo, Kolehmainen, & Rissanen, 2002).
Wissenschaftliche Forschungsanwendungen
Application 1: Preparation of Beta-Glucosides
- Summary of Application: 4,6-O-Benzylidene-D-glucopyranose (BG) and its sodium salt (BGNa) are used in the preparation of beta-glucosides .
- Methods of Application: An improved method for the preparation of BG and BGNa has been reported . The method involves the use of 1H and 13C NMR spectra, specific rotations, and tautomeric equilibria .
- Results or Outcomes: The study provided evidence that crystalline BGNa exists entirely in its beta-anomeric form and can be useful in accessing beta-glucosides in reactions with strong electrophiles under strictly heterogeneous conditions .
Application 2: Photo-responsive Organogelators
- Summary of Application: A novel class of 4,6-O-butylidene/ethylidene/benzylidene β-D-glucopyranose gelator functionalized with photo-responsive azobenzene moieties were designed and synthesized .
- Methods of Application: These azobenzene-based organogelators were characterized using different spectral techniques . They can gel even at lower concentrations (critical gelation concentration – 0.5% and 1%) .
- Results or Outcomes: The main driving force for the self-assembly is through cooperative interactions exhibited by the different groups viz., sugar hydroxyl (hydrogen bonding interaction), azobenzene (aromatic π–π interaction) and alkyl chain of the protecting group (van der Waals interaction) .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLRUCXBTYDAQK-SFZUHQLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Benzylidene-D-glucopyranose | |
CAS RN |
97232-16-1 | |
| Record name | (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
4,6‐Benzylidene‐protected mannosyl donors have emerged as efficient tools for the formation of 1,2‐
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




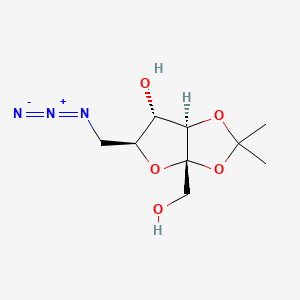
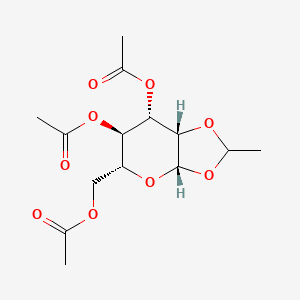
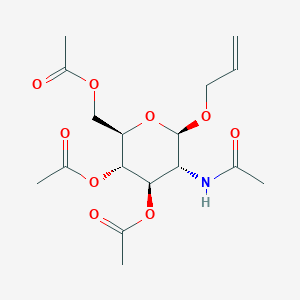
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

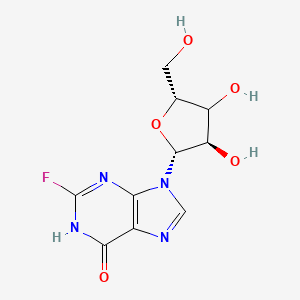

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
